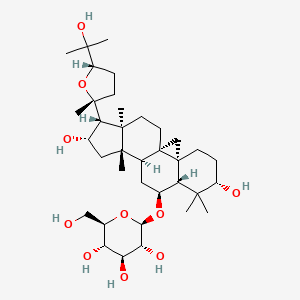

Brachyoside B

Description

Properties

CAS No. |

86764-12-7 |

|---|---|

Molecular Formula |

C36H60O10 |

Molecular Weight |

652.9 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-6,14-dihydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C36H60O10/c1-30(2)22(39)8-11-36-17-35(36)13-12-32(5)27(34(7)10-9-23(46-34)31(3,4)43)18(38)15-33(32,6)21(35)14-19(28(30)36)44-29-26(42)25(41)24(40)20(16-37)45-29/h18-29,37-43H,8-17H2,1-7H3/t18-,19-,20+,21-,22-,23-,24+,25-,26+,27-,28-,29+,32+,33-,34+,35-,36+/m0/s1 |

InChI Key |

MHQQPTNPTWQCBN-XQZOPXIASA-N |

Isomeric SMILES |

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C)O |

Canonical SMILES |

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Brachyoside B: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brachyoside B is a naturally occurring cycloartane-type triterpenoid saponin. Its discovery within the genus Astragalus, a plant group with a long history in traditional medicine, has opened avenues for investigating its potential pharmacological applications. This technical guide provides a comprehensive overview of the discovery, isolation, and known biological activities of this compound and related compounds, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery of this compound

This compound was first identified as a constituent of Astragalus wiedemannianus.[1] Subsequent research has also reported its presence in Astragalus spinosus. The initial discovery and structural elucidation were accomplished through a combination of advanced spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESIMS).

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, based on data available in the PubChem database.

| Property | Value | Source |

| Molecular Formula | C36H60O10 | PubChem |

| Molecular Weight | 652.9 g/mol | PubChem |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-6,14-dihydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem |

| CAS Number | 86764-12-7 | PubChem |

Experimental Protocols: Isolation and Purification

While the seminal publication by Polat et al. (2010) outlines the discovery of this compound from Astragalus wiedemannianus, the detailed experimental protocol for its isolation is embedded within the full-text article. Based on general methodologies for the separation of cycloartane saponins from Astragalus species, a representative workflow is presented below. This process typically involves extraction, partitioning, and a series of chromatographic separations.

General Experimental Workflow for Isolation of Cycloartane Saponins from Astragalus sp.

Key Methodological Steps:

-

Extraction: The dried and powdered plant material (typically roots or aerial parts) is extracted with methanol, often at room temperature with agitation or under reflux.

-

Solvent Partitioning: The resulting crude methanol extract is then subjected to solvent-solvent partitioning. A common method involves partitioning between n-butanol and water, which serves to concentrate the saponins in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is then subjected to one or more rounds of column chromatography. Common stationary phases include silica gel and reverse-phase C18 silica gel. Elution is typically performed with a gradient of solvents, such as chloroform-methanol-water or methanol-water mixtures.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC, which offers higher resolution and yields a pure compound.

-

Structure Elucidation: The structure of the isolated compound is then confirmed using spectroscopic methods, primarily 1D-NMR (¹H, ¹³C), 2D-NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).

Biological Activities and Potential Signaling Pathways

Direct studies on the biological activities of this compound are limited in the currently available literature. However, extensive research on other cycloartane-type saponins isolated from various Astragalus species provides valuable insights into the potential pharmacological effects of this class of compounds. These activities include immunomodulatory, anti-inflammatory, and anticancer effects.

Immunomodulatory and Anti-inflammatory Effects

Cycloartane saponins from Astragalus have been shown to modulate the immune system. Studies on related compounds have demonstrated effects on cytokine release, such as the enhancement of Th1 cytokines (IL-2 and IFN-γ) and the suppression of Th2 cytokines (IL-4).[2] Some cycloartane saponins have also been found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting anti-inflammatory potential.[3][4][5][6] Interestingly, some studies have indicated that these immunomodulatory effects may occur without significantly affecting the NF-κB signaling pathway.[2]

Anticancer Activity

Several studies have highlighted the anticancer potential of Astragalus saponins. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) in cancer cells.[7] For some astragalosides, this has been linked to the modulation of signaling pathways such as the Akt/NF-κB pathway, leading to the regulation of pro- and anti-apoptotic proteins like those in the Bcl-2 family and caspases.[7]

Potential Signaling Pathway

Based on the activities of related cycloartane saponins from Astragalus, a potential signaling pathway for the anti-inflammatory and immunomodulatory effects of this compound can be hypothesized. This pathway may involve the modulation of cytokine production and inflammatory mediators.

Conclusion and Future Directions

This compound represents a promising lead compound from a medicinally important plant genus. While its discovery and chemical characterization have been established, a significant opportunity exists for further research into its biological activities. Future studies should focus on:

-

Detailed Pharmacological Profiling: Comprehensive in vitro and in vivo studies are needed to elucidate the specific anti-inflammatory, immunomodulatory, and anticancer activities of pure this compound.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential.

-

Optimization of Isolation Protocols: The development of efficient and scalable methods for the isolation of this compound will be essential for facilitating further research and potential commercial development.

This technical guide serves as a foundational resource to stimulate and guide future research efforts into this intriguing natural product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Evaluation of the immunomodulatory properties in mice and in vitro anti-inflammatory activity of cycloartane type saponins from Astragalus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Cycloartane-Type Saponins of Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Cycloartane-Type Saponins of Astragalus membranaceus [ouci.dntb.gov.ua]

- 5. Anti-inflammatory cycloartane-type saponins of Astragalus membranaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Brachyoside B: A Technical Guide to its Chemical Structure, Properties, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brachyoside B, a cycloartane-type triterpenoid saponin isolated from Astragalus spinosus, represents a promising yet underexplored natural product. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and inferred biological activities based on its compound class. Drawing from methodologies applied to similar cycloartane glycosides, this document outlines detailed experimental protocols for isolation and potential bioactivity assessment. Furthermore, it visualizes a putative signaling pathway and a general experimental workflow to guide future research and drug discovery efforts centered on this molecule.

Chemical Structure and Physicochemical Properties

This compound is a complex glycoside with a cycloartane skeleton, a characteristic feature of many bioactive compounds found in the Astragalus genus. Its chemical identity is well-defined, and its properties have been computationally predicted and are available through public chemical databases.

Chemical Structure

The systematic name for this compound is (3β,6α,16β,20R,24S)-20,24-epoxy-3,16,25-trihydroxy-9,19-cyclolanostan-6-yl β-D-glucopyranoside. The core structure is a tetracyclic triterpenoid with a distinctive cyclopropane ring (C-9 to C-19), classifying it as a cycloartane. A glucose molecule is attached at the C-6 position of the aglycone.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₃₆H₆₀O₁₀ | PubChem[1] |

| Molecular Weight | 652.9 g/mol | PubChem[1] |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-6,14-dihydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem[1] |

| CAS Number | 86764-12-7 | PubChem[1] |

| Topological Polar Surface Area | 169 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 7 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 10 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| XLogP3 | 2.8 | PubChem[1] |

Potential Biological Activities and Therapeutic Applications

While specific biological activities of this compound have not been extensively reported, the broader class of cycloartane glycosides from Astragalus species is known for a wide array of pharmacological effects. These compounds are major bioactive constituents of this genus, which has a long history of use in traditional medicine.[2][3]

The documented activities for related compounds suggest that this compound may possess:

-

Immunomodulatory Effects: Saponins from Astragalus are well-known for their ability to modulate the immune system.[2][3]

-

Anti-inflammatory Properties: Many cycloartane glycosides exhibit anti-inflammatory activity.[3]

-

Antioxidant Potential: The antioxidant capacity of cycloartane glycosides from Astragalus plumosus has been evaluated, suggesting that this compound may also help protect cells from oxidative stress.[4]

-

Antitumor Activity: Cytotoxic effects against various cancer cell lines have been reported for some cycloartane glycosides.[3]

-

Hepatoprotective Effects: Compounds with a similar chemical backbone have demonstrated protective effects on liver cells.[5]

-

Antiviral Activity: Antiviral properties are another reported bioactivity of this class of natural products.[3]

-

Neuroprotective Effects: A study on saponins from Astragalus spinosus, the source of this compound, demonstrated ameliorative effects against neurotoxicity and DNA damage in rats, suggesting a potential neuroprotective role for this compound.[6][7]

Postulated Mechanism of Action: A Hypothetical Signaling Pathway

Given the lack of specific studies on this compound's mechanism of action, a hypothetical signaling pathway is proposed based on the known activities of other cycloartane saponins, particularly their antioxidant and anti-inflammatory effects. This putative pathway illustrates how this compound might mitigate cellular stress.

Experimental Protocols

The following sections provide generalized experimental protocols for the isolation and a potential biological evaluation of this compound. These are based on methodologies reported for similar compounds from Astragalus species.

General Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a typical workflow for the isolation and preliminary biological screening of this compound.

Detailed Protocol for Isolation and Purification

This protocol is adapted from methods used for the isolation of cycloartane glycosides from Astragalus species.

-

Plant Material and Extraction:

-

Air-dried and powdered aerial parts of Astragalus spinosus are macerated with methanol (MeOH) at room temperature.

-

The extraction is repeated three times to ensure exhaustive extraction.

-

The combined MeOH extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent-Solvent Partitioning:

-

The crude MeOH extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The resulting fractions are concentrated in vacuo. Saponins are typically enriched in the n-BuOH fraction.

-

-

Chromatographic Separation:

-

The n-BuOH fraction is subjected to column chromatography on a silica gel column.

-

Elution is performed with a gradient of CHCl₃-MeOH-H₂O.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are pooled.

-

-

Purification:

-

Further purification of the pooled fractions is achieved by repeated column chromatography on silica gel or Sephadex LH-20.

-

Final purification to obtain pure this compound is performed using preparative high-performance liquid chromatography (HPLC).

-

-

Structural Elucidation:

-

The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS).

-

Protocol for Neuroprotection Assay

This protocol is based on the study of saponins from Astragalus spinosus against bisphenol A (BPA)-induced neurotoxicity.[6][7]

-

Cell Culture:

-

A suitable neuronal cell line (e.g., SH-SY5Y) is cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

-

Induction of Neurotoxicity:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Neurotoxicity is induced by exposing the cells to a neurotoxin, such as BPA, for a specified period (e.g., 24 hours).

-

-

Treatment with this compound:

-

Cells are pre-treated with various concentrations of this compound for a certain duration before the addition of the neurotoxin.

-

Alternatively, cells can be co-treated with this compound and the neurotoxin.

-

-

Assessment of Cell Viability (MTT Assay):

-

After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Following incubation, the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control group.

-

-

Measurement of Oxidative Stress Markers:

-

Levels of reactive oxygen species (ROS) can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

The activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), and the levels of reduced glutathione (GSH) can be determined using commercially available kits.

-

-

Analysis of Apoptosis (Flow Cytometry):

-

Apoptosis can be quantified by staining cells with Annexin V-FITC and propidium iodide (PI) followed by analysis using a flow cytometer.

-

-

Western Blot Analysis:

-

The expression levels of key proteins involved in apoptotic and survival pathways (e.g., Bax, Bcl-2, caspases) can be analyzed by Western blotting to elucidate the underlying molecular mechanisms.

-

Conclusion and Future Directions

This compound, a cycloartane glycoside from Astragalus spinosus, holds considerable potential for further investigation due to the diverse biological activities associated with its chemical class. While direct experimental data on this compound is scarce, this guide provides a solid foundation for initiating research into its properties and mechanisms of action. Future studies should focus on the systematic evaluation of its bioactivities, particularly its potential neuroprotective, anti-inflammatory, and immunomodulatory effects. Elucidating its specific molecular targets and signaling pathways will be crucial for its development as a potential therapeutic agent. The experimental protocols outlined herein offer a starting point for researchers to unlock the full therapeutic potential of this promising natural product.

References

- 1. This compound | C36H60O10 | CID 14241109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cycloartane glycosides from Astragalus plumosus var. krugianus and evaluation of their antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization and protein engineering of glycosyltransferases for the biosynthesis of diverse hepatoprotective cycloartane‐type saponins in Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic effects of astragaloside IV and Astragalus spinosus saponins against bisphenol A-induced neurotoxicity and DNA damage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Brachyoside B: A Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brachyoside B is a cycloartane-type triterpenoid saponin, a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, its occurrence, and methodologies for its isolation. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their endeavors to study and utilize this compound.

Natural Occurrence of this compound

This compound has been identified as a constituent of plants belonging to the Astragalus genus (Fabaceae family). The primary documented sources are:

-

Astragalus wiedemannianus : The whole plant is a confirmed source from which this compound has been isolated and structurally elucidated[1][2]. This species is a significant source of various other cycloartane-type triterpenoid saponins[1][2].

-

Astragalus spinosus : this compound has been reported to be present in this species[3].

The following diagram illustrates the taxonomic relationship of the known plant sources of this compound.

Quantitative Data

| Compound | Plant Source | Plant Part | Concentration (mg/g DW) | Reference |

| Astragaloside I | Astragalus thracicus (in vitro root culture) | Roots | 1.50 | [4] |

| Astragaloside II | Astragalus thracicus (in vitro root culture) | Roots | 1.01 | [4] |

| Astragaloside IV | Astragalus thracicus (in vitro root culture) | Roots | 0.91 | [4] |

| Astragaloside I | Astragalus thracicus (native) | Roots | 1.14 | [4] |

| Astragaloside II | Astragalus thracicus (native) | Roots | 0.47 | [4] |

| Astragaloside IV | Astragalus thracicus (native) | Roots | 0.40 | [4] |

| Astragaloside I | Astragalus membranaceus (native) | Roots | 0.23 | [4] |

| Astragaloside II | Astragalus membranaceus (native) | Roots | 0.18 | [4] |

| Astragaloside IV | Astragalus membranaceus (native) | Roots | 0.05 | [4] |

Experimental Protocols

While a specific, detailed experimental protocol for the isolation of this compound from Astragalus wiedemannianus is not fully accessible, a general and representative methodology can be constructed based on established procedures for the isolation of triterpenoid saponins from Astragalus species. The following workflow outlines the key steps involved.

Detailed Methodologies

1. Plant Material and Extraction:

-

Plant Material: The whole plant of Astragalus wiedemannianus is collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is exhaustively extracted with methanol (MeOH) at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.

2. Fractionation:

-

Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity. For the isolation of triterpenoid saponins, the n-butanol (n-BuOH) fraction is typically enriched with these compounds and is collected for further purification.

3. Purification:

-

Column Chromatography: The n-BuOH fraction is subjected to column chromatography on silica gel or a reversed-phase C18 stationary phase. Elution is performed with a gradient of solvents, such as chloroform-methanol-water or methanol-water mixtures. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column with a suitable mobile phase, typically a gradient of acetonitrile-water or methanol-water, to yield the pure compound.

4. Structure Elucidation:

-

The structure of the isolated this compound is confirmed by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Conclusion

This technical guide consolidates the current knowledge on the natural sources and occurrence of this compound, a cycloartane-type triterpenoid saponin of interest to the scientific community. While Astragalus wiedemannianus and Astragalus spinosus are the identified plant sources, further research is required to quantify the content of this compound in these and other species of the Astragalus genus. The provided experimental framework for isolation serves as a practical starting point for researchers aiming to obtain this compound for further investigation into its chemical and biological properties.

References

- 1. Triterpenoid saponins from Astragalus wiedemannianus Fischer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triterpenoid saponins from Astragalus wiedemannianus Fischer [agris.fao.org]

- 3. A Review of Recent Research Progress on the Astragalus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production of rare cycloartane saponins from Astragalus thracicus (Griseb) compared to Astragalus membranaceus (Fisch.) Bunge – native and biotechnological sources [pharmacia.pensoft.net]

The Uncharted Path: A Technical Guide to the Biosynthesis of Brachyoside B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brachyoside B, a complex triterpenoid saponin isolated from Astragalus species, presents a fascinating case study in plant specialized metabolism. While its complete biosynthetic pathway has yet to be fully elucidated, extensive research into the biosynthesis of structurally related cycloartane-type saponins in Astragalus provides a robust framework for proposing a putative pathway. This technical guide synthesizes the current understanding of triterpenoid saponin biosynthesis and extrapolates a detailed biosynthetic route to this compound. We delve into the key enzymatic steps, from the initial cyclization of 2,3-oxidosqualene to the intricate tailoring reactions catalyzed by cytochrome P450 monooxygenases and UDP-glycosyltransferases. This document provides a comprehensive overview of the likely enzymatic players, their mechanisms, and the experimental methodologies required to validate this proposed pathway, serving as a vital resource for researchers aiming to unravel the complete biosynthesis of this promising bioactive compound.

Introduction

Triterpenoid saponins from the genus Astragalus have long been a cornerstone of traditional medicine, with a growing body of scientific evidence supporting their diverse pharmacological activities. This compound, a cyclolanostanol glycoside, is a notable member of this class of natural products[1]. Understanding its biosynthesis is not only of fundamental scientific interest but also holds significant potential for metabolic engineering and synthetic biology approaches to enhance its production for therapeutic applications. This guide outlines a putative biosynthetic pathway for this compound, drawing parallels with the well-characterized biosynthesis of other astragalosides[2][3].

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to originate from the ubiquitous isoprenoid pathway, leading to the formation of the triterpenoid backbone, which then undergoes a series of specific modifications.

Formation of the Triterpenoid Skeleton

The initial steps of this compound biosynthesis are conserved among most triterpenoids in plants. The pathway begins with the synthesis of isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP) through the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways in the cytosol and plastids, respectively[2].

-

Squalene Synthesis: Farnesyl diphosphate (FPP) synthase catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form FPP. Two molecules of FPP are then reductively coupled by squalene synthase (SS) to yield squalene[4].

-

Epoxidation: Squalene epoxidase (SE) then catalyzes the stereospecific epoxidation of squalene to form 2,3-oxidosqualene[5]. This is a critical branch point for the biosynthesis of sterols and triterpenoids.

-

Cyclization: The committed step in the formation of the this compound backbone is the cyclization of 2,3-oxidosqualene. In Astragalus species producing cycloartane-type saponins, this reaction is catalyzed by cycloartenol synthase (CAS)[6]. This enzyme facilitates a proton-initiated cyclization cascade that results in the formation of the characteristic cyclopropane ring of cycloartenol. It is hypothesized that a specific oxidosqualene cyclase (OSC) in the this compound-producing plant, likely a cycloartenol synthase or a related enzyme, is responsible for forming the initial cyclolanostane precursor skeleton.

References

- 1. A systematic comparison of triterpenoid biosynthetic enzymes for the production of oleanolic acid in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Functional characterization of a cycloartenol synthase and four glycosyltransferases in the biosynthesis of cycloastragenol-type astragalosides from Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of oxidosqualene cyclases associated with saponin biosynthesis from Astragalus membranaceus reveals a conserved motif important for catalytic function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Preliminary Biological Activity of Brachyoside B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brachyoside B is a cycloartane-type triterpenoid saponin that has been isolated from several species of the Astragalus genus, including Astragalus wiedemannianus and Astragalus trojanus. As a member of the diverse family of saponins found in this genus, this compound is of interest for its potential pharmacological activities. The Astragalus genus has a long history of use in traditional medicine, with various extracts and purified compounds demonstrating a wide range of biological effects, including immunomodulatory, anti-inflammatory, and anti-diabetic properties[1][2][3]. This technical guide provides a summary of the currently available preliminary biological activity data for this compound, details of relevant experimental protocols, and an overview of a pertinent signaling pathway. It is important to note that specific research on the biological activities of this compound is limited, and therefore, information on closely related compounds and general experimental methodologies is also included to provide a broader context for future research. This compound is also known as Cycloastragenol-6-O-beta-D-glucoside[4].

Quantitative Data on Biological Activity

The available quantitative data on the biological activity of this compound is sparse. The primary reported activity is related to its effect on the nuclear factor-kappa B (NF-κB) signaling pathway.

| Compound | Biological Activity | Assay System | Concentration | Result | Reference |

| This compound | Immunomodulation | NF-κB activation in THP-1 human monocyte cells | 100 µg/mL | Inactive | [5] |

Experimental Protocols

NF-κB Activation Bioassay

This protocol describes a transcription-based bioassay used to evaluate the immunostimulatory effects of compounds by measuring the activation of the NF-κB pathway in a human macrophage/monocyte cell line (THP-1).

Objective: To determine if this compound can induce the activation of the NF-κB signaling pathway.

Cell Line: THP-1 (human monocyte cell line).

Methodology:

-

Cell Culture and Differentiation: THP-1 monocytes are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. To differentiate the monocytes into macrophage-like cells, they are treated with a stimulating agent such as phorbol 12-myristate 13-acetate (PMA).

-

Transfection: The differentiated THP-1 cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

-

Compound Treatment: The transfected cells are then treated with the test compound (this compound) at the desired concentration (e.g., 100 µg/mL). A positive control, such as lipopolysaccharide (LPS), is used to induce a maximal NF-κB response, and a negative control (vehicle) is also included.

-

Incubation: The treated cells are incubated for a specific period (e.g., 4-6 hours) to allow for NF-κB activation and subsequent luciferase expression.

-

Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of NF-κB activation.

-

Data Analysis: The results are expressed as a percentage of the maximal response induced by the positive control (LPS).

Logical Workflow for NF-κB Activation Bioassay:

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Astragalus membranaceus Anti-Diabetic Research: Pharmacological Effects of Its Phytochemical Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Astragaloside VI and cycloastragenol-6-O-beta-D-glucoside promote wound healing in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]

Brachyoside B and Its Congeners: A Technical Guide to Potential Therapeutic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brachyoside B, a triterpenoid saponin identified as Cycloastragenol-6-O-β-D-glucoside, is a natural compound isolated from various species of the Astragalus genus, including Astragalus wiedemannianus and Astragalus membranaceus. While direct research into the specific therapeutic effects of this compound is limited, its close structural and metabolic relationship with other well-studied Astragalus saponins—namely Astragaloside IV (AS-IV) and its aglycone, Cycloastragenol (CAG)—provides a strong basis for exploring its potential pharmacological activities. Astragaloside IV is a major bioactive constituent of Astragalus and is metabolized in vivo to Cycloastragenol. This compound is a direct glycoside of Cycloastragenol. This technical guide will, therefore, focus on the extensively documented therapeutic effects of Astragaloside IV and Cycloastragenol as potent proxies for understanding the potential of this compound in anti-inflammatory, anti-cancer, and neuroprotective applications.

Anti-inflammatory Effects

Astragaloside IV and Cycloastragenol have demonstrated significant anti-inflammatory properties in a variety of preclinical models. Their primary mechanism of action involves the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response. By suppressing the activation of NF-κB, these compounds reduce the expression and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Quantitative Data on Anti-inflammatory Activity

| Compound | Model System | Concentration/Dose | Effect | Reference |

| Astragaloside IV | LPS-stimulated BV-2 microglia | Not specified | Reduced mRNA expression of IL-1β, COX-2, iNOS, and TNF-α. | [1] |

| Astragaloside IV | LPS-induced acute inflammation in mice | 10 mg/kg (i.p.) | Significantly inhibited serum levels of MCP-1 and TNF-α. | [2] |

| Astragaloside IV | LPS-induced lung inflammation in rats | 1.25, 2.5, 5 mg/kg | Dose-dependently down-regulated IL-6, IL-1, IL-18, TNF-α, and IL-1β. | [3] |

| Cycloastragenol | LPS-stimulated BV-2 microglia | Not specified | Suppressed M1 polarization by inhibiting NF-κB. | [4] |

| Cycloastragenol | Senescent cells | Not specified | Reduced SASP components by inhibiting NF-κB and STAT3 activation. | [5] |

Experimental Protocols

In Vitro Anti-inflammatory Assay in Macrophages

-

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of Astragaloside IV or Cycloastragenol for 1-2 hours.

-

Inflammatory Challenge: Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

-

Nitric Oxide (NO) Measurement: The production of NO, a key inflammatory mediator, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Cytokine Analysis: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

In Vivo Model of LPS-Induced Systemic Inflammation

-

Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

-

Drug Administration: Mice are pre-treated with Astragaloside IV or Cycloastragenol (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for a specified period (e.g., 6 days).

-

Induction of Inflammation: On the final day of treatment, mice are challenged with an i.p. injection of LPS (e.g., 1 mg/kg).

-

Sample Collection: After a set time (e.g., 3-6 hours) post-LPS injection, blood is collected via cardiac puncture to obtain serum. Tissues such as the lungs and liver are harvested.

-

Analysis: Serum levels of inflammatory cytokines (TNF-α, MCP-1) are measured by ELISA. Tissue homogenates are used for Western blot analysis to determine the activation status of signaling proteins like NF-κB (p65 phosphorylation).

Signaling Pathway Diagram

Caption: NF-κB Signaling Pathway in Inflammation.

Anti-Cancer Effects

The anti-cancer properties of Astragaloside IV and Cycloastragenol have been investigated in various cancer cell lines, including those of the colon, liver, and pancreas. These compounds exert their effects by inhibiting cell proliferation, inducing cell cycle arrest, and promoting apoptosis.

Quantitative Data on Anti-Cancer Activity

| Compound | Cancer Cell Line | Assay | IC50 / Effect | Reference |

| Astragaloside IV | HT29, SW480 (Colon) | CCK-8 | Dose-dependent inhibition (0-40 µg/ml). | [6] |

| Astragaloside IV | SK-Hep1, Hep3B (Liver) | Cell Viability | Dose-dependent reduction (0-400 µM). | [7] |

| Astragaloside IV | PANC-1 (Pancreatic) | CCK-8, Wound Healing | Suppression of proliferation and migration. | [8] |

| Cycloastragenol | HCT116 p53+/+ (Colon) | MTT | Dose-dependent inhibition; significant at 50 µM. | [9] |

| Cycloastragenol | Colon Cancer Cells | Western Blot | Increased p53 expression. | [9] |

Experimental Protocols

Cell Viability Assay (CCK-8)

-

Cell Seeding: Cancer cells (e.g., HT29, PANC-1) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Astragaloside IV or Cycloastragenol, and the cells are incubated for 24, 48, or 72 hours.

-

Assay: 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.

-

Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the compound for 24-48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Logical Relationship Diagram

Caption: Anti-Cancer Mechanisms of Action.

Neuroprotective Effects

Astragaloside IV and Cycloastragenol exhibit promising neuroprotective effects in models of neurodegenerative diseases and cerebral ischemia-reperfusion injury. Their mechanisms include reducing oxidative stress, inhibiting neuroinflammation, and preventing neuronal apoptosis.

Quantitative Data on Neuroprotective Activity

| Compound | Model System | Concentration/Dose | Effect | Reference |

| Astragaloside IV | Oligomeric Aβ-induced AD mouse model | Not specified | Inhibited microglial activation and NADPH oxidase expression. | [10][11] |

| Astragaloside IV | MCAO/R rat model | Not specified | Improved neurological function, reduced infarct volume. | [12] |

| Astragaloside IV | Hypoxia-induced brain injury in mice | Not specified | Inhibited calpain-1/HIF-1α/caspase-3 pathway, reduced oxidative stress and apoptosis. | [13] |

| Cycloastragenol | Aβ-injected mouse model | Not specified | Reduced expression of inflammatory cytokines (TNF-α, IL-1β). | [14] |

| Cycloastragenol | SAH rat model | 5, 10, 20 mg/kg | Ameliorated neuronal apoptosis and degeneration. | [15] |

Experimental Protocols

In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

-

Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., HT22) are cultured under standard conditions.

-

OGD Induction: The culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS). The cells are then placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 2-4 hours).

-

Reperfusion: The glucose-free medium is replaced with the original complete culture medium, and the cells are returned to a normoxic incubator for 24 hours. Astragaloside IV or Cycloastragenol is added to the medium during the reperfusion phase.

-

Assessment of Neuronal Injury: Cell viability is assessed using the MTT or LDH assay. Apoptosis is measured by TUNEL staining or Western blot for cleaved caspase-3. Oxidative stress is quantified by measuring intracellular ROS levels with probes like DCFH-DA.

In Vivo Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model

-

Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are used.

-

Surgical Procedure: Animals are anesthetized, and the middle cerebral artery (MCA) is occluded for a period of 60-90 minutes using an intraluminal filament. The filament is then withdrawn to allow for reperfusion.

-

Drug Administration: Astragaloside IV or Cycloastragenol is administered (e.g., via i.p. or intravenous injection) either before occlusion, during occlusion, or at the onset of reperfusion.

-

Neurological Deficit Scoring: Neurological function is assessed at 24 hours post-reperfusion using a standardized scoring system.

-

Infarct Volume Measurement: Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is calculated using image analysis software.

-

Histological and Molecular Analysis: Brain tissue is processed for immunohistochemistry (e.g., for markers of apoptosis like cleaved caspase-3 or neuroinflammation like Iba-1) and Western blotting to analyze signaling pathways.

Signaling Pathway Diagram

Caption: Neuroprotective Signaling via PI3K/Akt/Nrf2 Pathway.

Conclusion

While direct evidence for the therapeutic effects of this compound is currently sparse, the extensive research on its closely related congeners, Astragaloside IV and Cycloastragenol, provides a compelling rationale for its potential as a multi-target therapeutic agent. The data strongly suggest that this class of cycloartane-type saponins from Astragalus holds significant promise in the development of novel treatments for inflammatory diseases, various cancers, and neurological disorders. Further investigation is warranted to specifically elucidate the pharmacological profile of this compound and to determine if it possesses unique or enhanced therapeutic properties compared to its well-studied relatives. This guide serves as a foundational resource for researchers and drug development professionals to design and execute further preclinical and clinical studies in this promising area of natural product-based drug discovery.

References

- 1. Astragaloside IV attenuates neuroinflammation and ameliorates cognitive impairment in Alzheimer’s disease via inhibiting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phcog.com [phcog.com]

- 4. researchgate.net [researchgate.net]

- 5. Cycloastragenol: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Astragaloside IV inhibits human colorectal cancer cell growth [imrpress.com]

- 7. Astragaloside IV Induces Apoptosis, G1-Phase Arrest and Inhibits Anti-apoptotic Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Astragaloside IV promotes the apoptosis of pancreatic cancer cells by activating endoplasmic reticulum stress through the PERK/ATF4/CHOP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. Astragaloside IV Ameliorates Cerebral Ischemic-Reperfusion Injury via Improving Mitochondrial Function and Inhibiting Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Astragaloside IV Alleviates Brain Injury Induced by Hypoxia via the Calpain-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cycloastragenol, a Triterpenoid Saponin, Regulates Oxidative Stress, Neurotrophic Dysfunctions, Neuroinflammation and Apoptotic Cell Death in Neurodegenerative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cycloastragenol Confers Cerebral Protection after Subarachnoid Hemorrhage by Suppressing Oxidative Insults and Neuroinflammation via the SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Screening of Brachyoside B: A Technical Guide to Unveiling Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brachyoside B, a saponin of interest, remains largely uncharacterized in terms of its biological activities. This technical guide provides a comprehensive framework for the in vitro screening of this compound's bioactivity. In the absence of specific published data on this compound, this document outlines a robust, tiered screening strategy encompassing cytotoxicity, anti-inflammatory, and antioxidant assays. Detailed experimental protocols, standardized data presentation formats, and workflow visualizations are provided to facilitate a thorough investigation into the therapeutic potential of this compound. This guide is intended to serve as a foundational resource for researchers initiating studies on this and other novel saponins.

Introduction

Saponins are a diverse group of naturally occurring glycosides known for a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1] this compound is a saponin whose bioactivity profile is not yet extensively documented in scientific literature. Preliminary phytochemical screenings often indicate the presence of saponins in various plant extracts, suggesting the potential for significant pharmacological effects.[2][3] This guide presents a systematic approach to the in vitro screening of isolated this compound to elucidate its potential as a therapeutic agent.

The proposed screening cascade begins with an assessment of cytotoxicity to establish a safe therapeutic window for subsequent bioactivity assays. This is followed by a panel of assays to investigate its anti-inflammatory and antioxidant properties, which are common activities attributed to saponins.[1][4] The methodologies provided are established and widely accepted in the scientific community.

Proposed Screening Strategy

A tiered approach is recommended to efficiently screen the bioactivity of this compound. This ensures that foundational data on cytotoxicity informs the design of subsequent, more specific bioactivity assays.

Data Presentation

To ensure clarity and facilitate comparison across different assays, all quantitative data should be summarized in structured tables.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay | IC50 (µM) | LC50 (µM) |

| e.g., RAW 264.7 | MTT | ||

| e.g., HepG2 | MTT | ||

| e.g., RAW 264.7 | LDH | ||

| e.g., HepG2 | LDH |

Table 2: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Test Concentrations (µM) | % Inhibition | IC50 (µM) |

| Nitric Oxide (LPS-stimulated) | e.g., RAW 264.7 | |||

| IL-6 Release (LPS-stimulated) | e.g., RAW 264.7 | |||

| TNF-α Release (LPS-stimulated) | e.g., RAW 264.7 |

Table 3: Antioxidant Capacity of this compound

| Assay | Scavenging Activity (%) | IC50 (µM) | FRAP Value (mM Fe(II)/mg) |

| DPPH | N/A | ||

| ABTS | N/A | ||

| FRAP | N/A | N/A |

Experimental Protocols

Cytotoxicity Assays

Cytotoxicity assays are crucial for determining the concentration range of this compound that can be used in subsequent bioactivity studies without causing significant cell death.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the concentration of this compound.

This assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.[5][6]

-

Principle: LDH released into the cell culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product.[5]

-

Procedure:

-

Plate and treat cells as described for the MTT assay.

-

Include controls for no cells (medium only), untreated cells, and maximum LDH release (cells lysed with a detergent like Triton X-100).[5]

-

After the incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.

-

Add the LDH reaction mixture to each well.

-

Incubate at room temperature, protected from light, for up to 30 minutes.

-

Measure the absorbance at 490 nm.

-

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the maximum release control. The LC50 value (the concentration that causes 50% cell lysis) can be determined.

Anti-inflammatory Assays

These assays assess the potential of this compound to modulate inflammatory responses in vitro.

This assay measures the production of nitric oxide, a key inflammatory mediator.[7][8]

-

Principle: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[7]

-

Procedure:

-

Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a positive control (e.g., a known iNOS inhibitor like L-NAME).

-

Incubate for 18-24 hours.

-

Collect the supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: A standard curve of sodium nitrite is used to quantify the amount of nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

This assay quantifies the levels of key pro-inflammatory cytokines released by activated immune cells.[9][10]

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.

-

Procedure:

-

Plate and treat RAW 264.7 cells with this compound and LPS as described for the NO inhibition assay. A known anti-inflammatory agent like dexamethasone can be used as a positive control.[11]

-

After incubation, collect the cell culture supernatant.

-

Perform ELISA for IL-6 and TNF-α according to the manufacturer's instructions for the specific ELISA kits.

-

-

Data Analysis: Generate a standard curve for each cytokine to determine their concentrations in the samples. Calculate the percentage of inhibition of cytokine production for each concentration of this compound.

Antioxidant Assays

These assays evaluate the capacity of this compound to neutralize free radicals.[12][13]

This is a common and straightforward method to assess antioxidant activity.[14][15]

-

Principle: In the presence of an antioxidant, the stable purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.[14]

-

Procedure:

-

Prepare a methanolic solution of DPPH.

-

In a 96-well plate, add different concentrations of this compound to the DPPH solution. Use a known antioxidant like ascorbic acid or Trolox as a positive control.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm.

-

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined.

This assay is applicable to both hydrophilic and lipophilic antioxidants.[15][16]

-

Principle: The pre-formed ABTS radical cation (ABTS•+) is green in color. In the presence of an antioxidant, the radical is scavenged, leading to a loss of color.

-

Procedure:

-

Generate the ABTS•+ solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or PBS to obtain a specific absorbance at 734 nm.

-

Add different concentrations of this compound to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

-

Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.

This assay measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[14][17]

-

Principle: At a low pH, an antioxidant reduces the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the reducing power.[17]

-

Procedure:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.

-

Add the FRAP reagent to different concentrations of this compound.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm.

-

-

Data Analysis: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The results are expressed as mM of Fe²⁺ equivalents per milligram of the compound.

Potential Mechanism of Action: A Hypothetical Pathway

While the specific signaling pathways modulated by this compound are unknown, many saponins exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[18] Future studies on this compound could investigate this pathway.

Conclusion

This technical guide provides a comprehensive roadmap for the initial in vitro screening of this compound. The outlined protocols for assessing cytotoxicity, anti-inflammatory, and antioxidant activities are robust and well-established. By adhering to the proposed tiered screening strategy and standardized data presentation formats, researchers can generate high-quality, comparable data that will be crucial in determining the therapeutic potential of this compound. The lack of existing data on this compound underscores the importance of such systematic investigations to unlock the potential of novel natural products. The findings from these foundational studies will be instrumental in guiding future research into the mechanisms of action and potential in vivo efficacy of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Phytochemical Screening and in-vitro Evaluation of Antibacterial Activities of Echinops amplexicaulis, Ruta chalepensis and Salix subserrata Against Selected Pathogenic Bacterial Strains in West Shewa Zone, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Qualitative Phytochemical Screening and In Vitro Antimicrobial Effects of Methanol Stem Bark Extract of Ficus Thonningii (Moraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Bioassay-Guided Isolation of Anti-Inflammatory Components from the Bulbs of Lilium brownii var. viridulum and Identifying the Underlying Mechanism through Acting on the NF-κB/MAPKs Pathway [mdpi.com]

- 12. Assessment of antioxidant capacity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. researchgate.net [researchgate.net]

- 17. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Brachyoside B: A Technical Guide on Putative Mechanisms of Action

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial studies specifically detailing the mechanism of action of Brachyoside B are not extensively available in the current body of scientific literature. This guide, therefore, presents a putative mechanism of action based on the known biological activities of its chemical class—cyclolanostane triterpenoid glycosides—and the pharmacological profile of its plant source, Astragalus spinosus. The experimental protocols and signaling pathways described herein are based on established methodologies for investigating anti-inflammatory compounds and represent a predictive framework for future research on this compound.

Introduction to this compound

This compound is a triterpenoid saponin, specifically a 9,19-cyclolanostane glycoside, that has been isolated from plants of the Astragalus genus, including Astragalus spinosus and Astragalus wiedemannianus.[1][2][3] The Astragalus genus is well-documented in traditional medicine for its wide array of therapeutic properties.[4][5][6][7] Extracts from Astragalus spinosus, containing this compound, have demonstrated significant analgesic and anti-inflammatory activities in preclinical models, suggesting that this compound may be one of the active constituents responsible for these effects.[8]

Putative Core Mechanism: Anti-Inflammatory Action

The primary therapeutic potential of this compound, inferred from studies on its source plant and related compounds, appears to be rooted in anti-inflammatory effects. The molecular mechanisms underlying the anti-inflammatory activity of many triterpenoid glycosides involve the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators. The most probable targets for this compound are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in the canonical NF-κB signaling pathway.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Modulation of MAPK Signaling Pathways

The MAPK family of serine/threonine kinases (including ERK, JNK, and p38) plays a critical role in transducing extracellular stimuli into cellular responses, including the production of inflammatory mediators. It is plausible that this compound could interfere with the phosphorylation and activation of key kinases within these pathways, thereby downregulating the expression of inflammatory genes.

References

- 1. This compound | C36H60O10 | CID 14241109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Photochemistry and pharmacology of 9, 19-cyclolanostane glycosides isolated from genus Cimicifuga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Astragalus species: Phytochemistry, biological actions and molecular mechanisms underlying their potential neuroprotective effects on neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. phcogrev.com [phcogrev.com]

- 6. researchgate.net [researchgate.net]

- 7. Flavonoids from the Genus Astragalus: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Total phenolic, flavonoid contents, and biological activities of stem extracts of Astragalus spinosus (Forssk.) Muschl. grown in Northern Border Province, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

Brachyoside B: A Technical Review of a Promising Triterpenoid Saponin

For Researchers, Scientists, and Drug Development Professionals

Brachyoside B, a triterpenoid saponin, has garnered interest within the scientific community for its potential therapeutic applications. Also known by its synonym, Cycloastragenol-6-O-beta-D-glucoside (CMG), this natural compound has been isolated from plant species such as Astragalus spinosus and Astragalus wiedemannianus. This technical guide provides a comprehensive review of the existing research on this compound and its aglycone, cycloastragenol (CAG), summarizing key findings on its biological activities, mechanisms of action, and relevant experimental methodologies. While research specifically on this compound is still emerging, studies on its core structure and metabolites offer valuable insights into its pharmacological potential.

Biological Activities and Therapeutic Potential

The primary biological activity attributed to this compound is the promotion of wound healing. Research has demonstrated its efficacy in both in vitro and in vivo models[1][2]. In contrast, its aglycone, cycloastragenol (CAG), has been more extensively studied and is noted for a wider range of activities, including anti-aging, anti-inflammatory, and immunomodulatory effects[3][4][5].

Wound Healing

Studies have shown that this compound (CMG) enhances the proliferation and migration of human keratinocytes (HaCaT) and human dermal fibroblast (HDF) cells in a concentration-dependent manner. This cellular activity translates to accelerated healing of both sterile and infected wounds in animal models, where it was also observed to increase angiogenesis in the scar tissue[1]. The wound-healing properties of the aglycone, cycloastragenol, have also been noted, particularly in the context of diabetic wound repair, where it has been shown to promote the proliferation and migration of epidermal stem cells[6][7][8].

Anti-inflammatory and Other Activities of the Aglycone, Cycloastragenol

While specific anti-inflammatory data for this compound is limited, its aglycone, cycloastragenol (CAG), has demonstrated notable anti-inflammatory properties. Studies on CAG have shown that it can suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages[4]. Furthermore, cycloastragenol has been investigated for its potential to inhibit the progression of experimental abdominal aortic aneurysms, a condition with a significant inflammatory component[4]. Other reported activities of cycloastragenol include telomerase activation, antioxidant effects, and protection against endoplasmic reticulum stress-associated inflammasome activation[4][5].

Quantitative Data on Biological Activity

Quantitative data on the biological activities of this compound are not extensively available in the current literature. However, some data is available for its aglycone, cycloastragenol.

| Compound | Assay | Cell Line | Endpoint | Result | Reference |

| Cycloastragenol (CAG) | Antioxidant Activity | - | DPPH Radical Scavenging | IC50 = 3.2 μM | [3] |

| Cycloastragenol (CAG) | Anti-inflammatory | RAW264.7 macrophages | NO Production Inhibition | - | [4] |

| Cycloastragenol (CAG) | Cytotoxicity | HCT116p53+/+ | Cell Viability | Dose-dependent decrease | [9] |

| Cycloastragenol (CAG) | Wound Healing | Epidermal Stem Cells | Proliferation & Migration | Most pronounced at 0.3 μM | [6][7][8] |

Note: The data presented above for Cycloastragenol (CAG) may not be directly extrapolated to this compound, as the glycosidic moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. Further research is required to determine the specific quantitative bioactivity of this compound.

Mechanism of Action: Signaling Pathways

The wound-healing effects of this compound are primarily mediated through the activation of the Epidermal Growth Factor Receptor (EGFR) / Extracellular Signal-regulated Kinase (ERK) signaling pathway [1][2].

Upon binding to and activating EGFR, a cascade of intracellular signaling events is initiated, leading to the phosphorylation and activation of ERK. Activated ERK then translocates to the nucleus, where it regulates the expression of genes involved in cell proliferation, migration, and survival, all of which are critical processes in wound repair.

EGFR/ERK Signaling Pathway Activated by this compound

Caption: EGFR/ERK signaling pathway initiated by this compound.

The aglycone, cycloastragenol, has been shown to modulate other signaling pathways, including the MAPK and PI3K/Akt pathways , which are also involved in cell survival and proliferation[4].

Experimental Protocols

In Vitro Wound Healing (Scratch) Assay

This assay is used to assess the effect of a compound on cell migration and proliferation, mimicking the process of wound closure.

Workflow: In Vitro Scratch Assay

Caption: Workflow for a typical in vitro scratch wound healing assay.

Cell Viability/Cytotoxicity Assay (MTT or CCK-8)

These colorimetric assays are used to determine the effect of a compound on cell viability and to establish a non-toxic concentration range for further experiments.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Reagent Incubation: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify the phosphorylation of key proteins in a signaling cascade, such as EGFR and ERK.

-

Cell Lysis: Treat cells with this compound for various time points, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion and Future Directions

This compound (Cycloastragenol-6-O-beta-D-glucoside) is an emerging natural product with demonstrated potential in promoting wound healing through the activation of the EGFR/ERK signaling pathway. While current research provides a solid foundation, further studies are necessary to fully elucidate its therapeutic potential. Specifically, future research should focus on:

-

Determining the specific quantitative bioactivity of this compound , including IC50 and EC50 values for its various effects.

-

Investigating the anti-inflammatory and other potential therapeutic activities of this compound, independent of its aglycone.

-

Elucidating the detailed molecular mechanisms underlying its observed biological effects.

-

Conducting comprehensive pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.

As research in this area progresses, this compound may emerge as a valuable lead compound for the development of novel therapeutics for wound care and potentially other inflammatory conditions.

References

- 1. Astragaloside VI and cycloastragenol-6-O-beta-D-glucoside promote wound healing in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 3. Wholesale High-Purity Cycloastragenol-6-O-β-D-glucoside (CAS 86764-12-7),High-Purity Cycloastragenol-6-O-β-D-glucoside (CAS 86764-12-7) Factory - Cqherb.com [cqherb.com]

- 4. researchgate.net [researchgate.net]

- 5. Cycloastragenol: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Potential Role of Cycloastragenol in Promoting Diabetic Wound Repair In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Potential Role of Cycloastragenol in Promoting Diabetic Wound Repair In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Brachyoside B: A Technical Guide to a Bioactive Triterpenoid Saponin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brachyoside B, a cycloartane-type triterpenoid saponin, is a naturally occurring compound found in several species of the Astragalus genus. Also known as cycloastragenol-6-O-beta-D-glucoside, this glycoside has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities with a focus on its role in wound healing through the EGFR/ERK signaling pathway, and detailed experimental protocols for its isolation and analysis. While its anti-inflammatory and anticancer potential are of interest, quantitative data on these activities remain limited in publicly available research.

Introduction

Triterpenoid saponins are a diverse class of natural products known for their wide range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. This compound belongs to the cycloartane subclass of triterpenoid saponins, characterized by a distinctive cyclopropane ring in their steroidal skeleton. It has been isolated from various medicinal plants, most notably from the roots of Astragalus species such as Astragalus spinosus, Astragalus wiedemannianus, and Astragalus membranaceus.[1][2] The structural foundation of this compound is the aglycone cycloastragenol, to which a glucose molecule is attached at the C-6 position.

This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on this compound and providing detailed methodologies for its study.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its extraction, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C₃₆H₆₀O₁₀ | [1] |

| Molecular Weight | 652.87 g/mol | [1] |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-6,14-dihydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |

| Synonyms | Cycloastragenol-6-O-beta-D-glucoside, CMG | [1][3] |

| CAS Number | 86764-12-7 | [1] |

Biological Activities and Signaling Pathways

The primary reported biological activity of this compound is its ability to promote wound healing. Research has shown that it enhances the proliferation and migration of skin cells, a critical process in tissue regeneration.[1][4]

Wound Healing and the EGFR/ERK Signaling Pathway

A key study demonstrated that this compound (referred to as cycloastragenol-6-O-beta-D-glucoside or CMG) promotes wound healing both in vitro and in vivo. The mechanism of action was elucidated to be the activation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent phosphorylation of the Extracellular signal-Regulated Kinase (ERK), a downstream component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] This signaling cascade is crucial for cell proliferation, differentiation, and migration.

Anti-inflammatory and Anticancer Activities

While many triterpenoid saponins exhibit anti-inflammatory and anticancer properties, specific quantitative data for this compound is limited. One study reported that this compound was inactive in a nuclear factor-kappa B (NF-κB) activation bioassay at a concentration of 100 μg/mL.[4][5] NF-κB is a key transcription factor that regulates inflammatory responses, and its inhibition is a common mechanism for anti-inflammatory compounds. The lack of activity at this high concentration suggests that this compound may not be a potent direct inhibitor of the NF-κB pathway.

There is currently a lack of publicly available, peer-reviewed studies providing dose-response curves and IC50 values for the anti-inflammatory (e.g., inhibition of nitric oxide production) or cytotoxic effects of this compound against cancer cell lines. Further research is warranted to fully characterize its potential in these areas.

Experimental Protocols

The following sections provide detailed methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound from Astragalus membranaceus

The following protocol is based on the methodology described by Kim et al. (2008) for the isolation of cycloartane-type saponins from the roots of Astragalus membranaceus.[1][3][4]

Workflow for Isolation and Purification:

Detailed Protocol:

-

Extraction:

-

Air-dried and powdered roots of Astragalus membranaceus are extracted with methanol (MeOH) at room temperature.

-

The extraction is typically repeated multiple times to ensure complete extraction of the saponins.

-

The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and then partitioned with an equal volume of n-butanol (n-BuOH).

-

The n-BuOH layer, which contains the saponins, is collected and concentrated to dryness.

-

-

Chromatographic Separation:

-

The n-BuOH fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of chloroform-methanol-water (e.g., starting from 15:6:1 to 7:6:1).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Fractions containing the target compound are combined and subjected to further purification by repeated silica gel and reversed-phase (RP-18) column chromatography using appropriate solvent systems (e.g., methanol-water gradients for RP-18).

-

Structural Elucidation: NMR Spectroscopy